molecular formula C19H19ClN2S2 B2949505 2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1276469-63-6

2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene

Cat. No. B2949505
CAS RN: 1276469-63-6
M. Wt: 374.95
InChI Key: ZBBNOFJQJLHROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene is a chemical compound with potential applications in scientific research. It is a spiro compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. 5]deca-1,3-diene.

Scientific Research Applications

Electrochemical and Chemical Reduction Studies

Research on diazaspiro[4.5]deca-1,3-diene derivatives, such as the study by Zhou et al. (2010), explores the reduction processes of these compounds. This study found that electrochemical reduction can yield different products compared to chemical reduction methods like the Birch synthesis, suggesting the versatility and reactivity of diazaspiro[4.5]deca-1,3-diene derivatives in synthetic chemistry Zhou et al., 2010.

Synthesis of Sulfur-Containing Spiro Compounds

Reddy et al. (1993) focused on the synthesis of novel sulfur-containing spiro compounds, demonstrating the diverse chemical reactivity and potential for creating biologically active molecules from diazaspiro[4.5]deca-1,3-diene derivatives Reddy et al., 1993.

Regioselective Synthesis of Diazaspiro Derivatives

The work by Farag et al. (2008) on the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives highlights the strategic approaches in creating complex molecular architectures, offering insights into the synthetic utility of the diazaspiro framework in medicinal chemistry and material science Farag et al., 2008.

Antioxidant and Enzyme Inhibition Activities

A study by Onul et al. (2018) on polyhalogenated nitrobutadiene derivatives, which share structural motifs with diazaspiro[4.5]deca-1,3-diene derivatives, reported antioxidant, antixanthine oxidase, and antielastase activities. This suggests potential therapeutic and cosmetic applications for structurally similar compounds Onul et al., 2018.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S2/c20-15-8-6-14(7-9-15)13-24-18-17(16-5-4-12-23-16)21-19(22-18)10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBNOFJQJLHROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorobenzyl)thio)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene

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